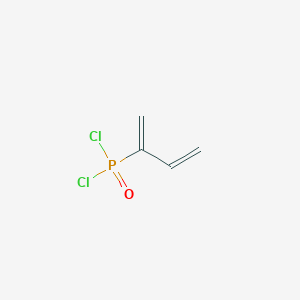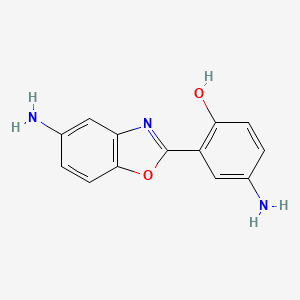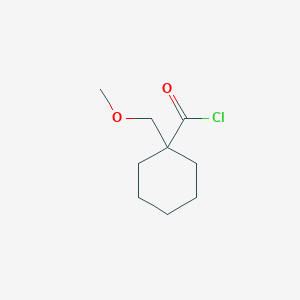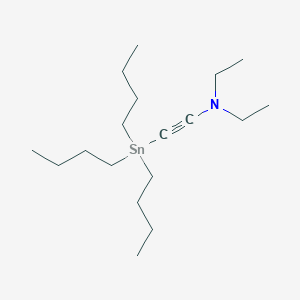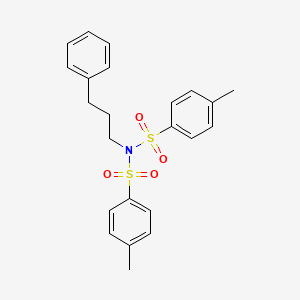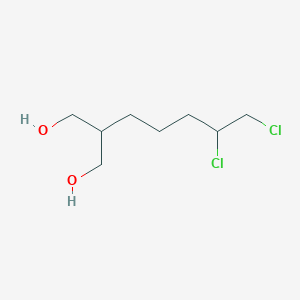
2-(4,5-Dichloropentyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dichloropentyl)propane-1,3-diol is an organic compound with the molecular formula C8H16Cl2O2 It is a derivative of propane-1,3-diol, where two chlorine atoms are substituted at the 4th and 5th positions of a pentyl chain attached to the propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloropentyl)propane-1,3-diol typically involves the chlorination of a pentyl chain followed by its attachment to a propane-1,3-diol backbone. One common method includes the reaction of 4,5-dichloropentanol with propane-1,3-diol under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization ensures high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dichloropentyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4,5-Dichloropentyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dichloropentyl)propane-1,3-diol involves its interaction with specific molecular targets. The chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: A simpler diol with similar hydroxyl functionality but lacking the chlorinated pentyl chain.
2-(4,5-Dichloropentyl)ethane-1,2-diol: A similar compound with a different diol backbone.
4,5-Dichloropentanol: A precursor in the synthesis of 2-(4,5-Dichloropentyl)propane-1,3-diol.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
73012-48-3 |
|---|---|
Formule moléculaire |
C8H16Cl2O2 |
Poids moléculaire |
215.11 g/mol |
Nom IUPAC |
2-(4,5-dichloropentyl)propane-1,3-diol |
InChI |
InChI=1S/C8H16Cl2O2/c9-4-8(10)3-1-2-7(5-11)6-12/h7-8,11-12H,1-6H2 |
Clé InChI |
CNJZAYQVPNIRBK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CO)CO)CC(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


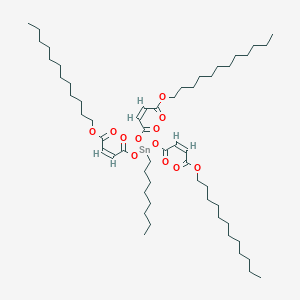

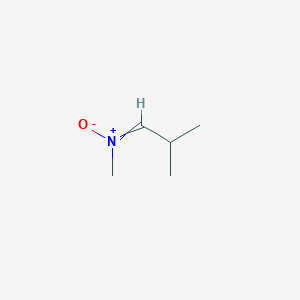

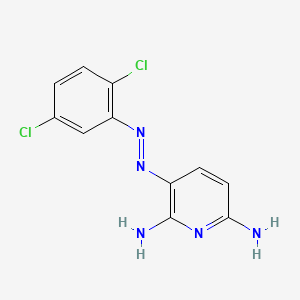

![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
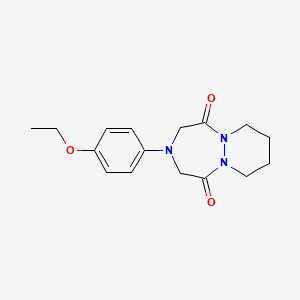
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
